2,6-Dimethylpyrazine

Catalog No.
S571397
CAS No.
108-50-9
M.F
C6H8N2
M. Wt
108.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethylpyrazine

CAS Number

108-50-9

Product Name

2,6-Dimethylpyrazine

IUPAC Name

2,6-dimethylpyrazine

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

InChI

InChI=1S/C6H8N2/c1-5-3-7-4-6(2)8-5/h3-4H,1-2H3

InChI Key

HJFZAYHYIWGLNL-UHFFFAOYSA-N

SMILES

CC1=CN=CC(=N1)C

Solubility

soluble in water, organic solvents
very soluble (in ethanol)

Synonyms

2,5-dimethylpyrazine, 2,5-DMP, 2,6-dimethylpyrazine

Canonical SMILES

CC1=CN=CC(=N1)C

Food Science and Flavor Analysis:

  • Natural Occurrence: 2,6-Dimethylpyrazine is found naturally in various foods like coffee, papaya, and roasted peanuts [].
  • Flavor Characterization: Researchers use 2,6-dimethylpyrazine as a standard for identifying and characterizing the aroma profile of foods and beverages. Its presence contributes to the toasty, nutty, and roasted characteristics often associated with these products [].
  • Investigating Formation Mechanisms: Studies explore the formation pathways of 2,6-dimethylpyrazine during food processing like roasting and fermentation. Understanding these mechanisms helps optimize the development of desirable flavors in food products [].

Biochemistry and Metabolism:

  • Microbial Metabolite: Research has identified 2,6-dimethylpyrazine as a metabolite produced by the yeast Saccharomyces cerevisiae, commonly used in bread and beer production []. Studying its production pathways can provide insights into the metabolic processes of these microorganisms.

Environmental Science:

  • Monitoring Air Quality: 2,6-dimethylpyrazine is a potential marker for understanding air quality, particularly in areas with significant industrial activity or biomass burning [].

Other Potential Applications:

  • Material Science: Initial research explores the potential of 2,6-dimethylpyrazine as a precursor for the synthesis of functional materials with unique properties [].

2,6-Dimethylpyrazine is an organic compound with the chemical formula C6H8N2C_6H_8N_2. It belongs to the class of pyrazines, which are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. This compound is characterized by its nutty, cocoa, roasted, and meaty aroma, often described as having a musty or bready taste. It appears as a white or pale yellow solid and has a low odor threshold, making it a potent flavoring agent in various foods, including coffee, whiskey, and baked goods .

2,6-DMP's primary significance lies in its role as a flavoring agent. The exact mechanism by which it interacts with taste receptors is not fully understood, but it's believed to contribute to the perception of roasty, nutty, and chocolate-like aromas and flavors [].

Typical of pyrazine derivatives. It is known to undergo:

  • Maillard Reaction: This reaction occurs during the cooking of foods, leading to the formation of various flavor compounds, including 2,6-dimethylpyrazine itself. This reaction is crucial in developing the aroma and flavor profiles of roasted foods .
  • Strecker Degradation: This process involves the degradation of amino acids to form α-dicarbonyl compounds that can react with other compounds to produce pyrazines .
  • Alkylation Reactions: The nitrogen atoms in the pyrazine ring can be alkylated under specific conditions to form substituted derivatives.

Research indicates that 2,6-dimethylpyrazine exhibits various biological activities. It has been reported to possess:

  • Antioxidant Properties: The compound may contribute to antioxidant defense mechanisms in certain biological systems .
  • Flavoring Agent: Due to its potent aroma and taste characteristics, it is widely used as a flavor additive in food products .
  • Potential Toxicity: While it is generally recognized as safe when used in food applications, high concentrations can lead to acute toxicity in laboratory animals, with an oral LD50 value of approximately 880 mg/kg in rats .

Several methods are available for synthesizing 2,6-dimethylpyrazine:

  • Condensation Reactions: It can be synthesized through the condensation of appropriate carbonyl compounds with hydrazine derivatives.
  • Alkylation of Pyrazine: Starting from pyrazine itself, alkylation with methylating agents such as dimethyl sulfate can yield 2,6-dimethylpyrazine.
  • Maillard Reaction: As mentioned earlier, this compound can also be formed naturally during the cooking process through complex reactions involving sugars and amino acids .

2,6-Dimethylpyrazine finds numerous applications across various industries:

  • Food Industry: It is primarily used as a flavoring agent in products such as coffee, cereals, baked goods, and alcoholic beverages like whiskey .
  • Fragrance Industry: Its unique aroma makes it suitable for use in perfumes and scented products.
  • Tobacco Products: The compound is also utilized as an odorant in cigarettes and other tobacco products .

Several compounds share structural similarities with 2,6-dimethylpyrazine. Here are a few notable examples:

Compound NameChemical FormulaUnique Features
2-MethylpyrazineC5H6N2Found in roasted sesame; lower aromatic intensity
2,3-DimethylpyrazineC6H8N2Present in roasted sesame seeds; distinct aroma
2,5-DimethylpyrazineC6H8N2Occurs naturally in asparagus and tea; used as a flavor additive
2,3,5,6-TetramethylpyrazineC8H12N2Found in fermented cocoa beans; more complex structure

Each of these compounds exhibits unique properties and applications that differentiate them from 2,6-dimethylpyrazine while sharing similar aromatic characteristics due to their pyrazine structure .

Physical Description

Solid
white to yellow lumpy crystals with a nutty, coffee-like odou

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Exact Mass

108.068748264 g/mol

Monoisotopic Mass

108.068748264 g/mol

Boiling Point

154.00 to 155.00 °C. @ 760.00 mm Hg

Heavy Atom Count

8

LogP

0.54 (LogP)
0.54

Melting Point

47 - 48 °C

UNII

N77Q72C9I3

GHS Hazard Statements

Aggregated GHS information provided by 1680 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (95%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (99.88%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

108-50-9

Wikipedia

2,6-dimethylpyrazine

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Pyrazine, 2,6-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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